molecular formula C13H9BrO2 B2428042 4-Bromo-2-phenoxybenzaldehyde CAS No. 643094-10-4

4-Bromo-2-phenoxybenzaldehyde

Cat. No.: B2428042
CAS No.: 643094-10-4
M. Wt: 277.117
InChI Key: BFLULRYIBJHDLM-UHFFFAOYSA-N
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Description

4-Bromo-2-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9BrO2 It is a substituted benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a phenoxy group at the second position

Scientific Research Applications

4-Bromo-2-phenoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: Its derivatives are studied for their biological activities and potential therapeutic applications.

Safety and Hazards

The safety information for 4-Bromo-2-phenoxybenzaldehyde indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenoxybenzaldehyde typically involves the bromination of 2-phenoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

  • Dissolve 2-phenoxybenzaldehyde in a suitable solvent like dichloromethane.
  • Add bromine dropwise to the solution while maintaining a low temperature.
  • Add iron(III) bromide to catalyze the reaction.
  • Stir the reaction mixture until the bromination is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-Bromo-2-phenoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 4-Bromo-2-phenoxybenzyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products:

    Oxidation: 4-Bromo-2-phenoxybenzoic acid.

    Reduction: 4-Bromo-2-phenoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenoxy group can enhance its binding affinity to certain targets, while the bromine atom can influence its reactivity and metabolic stability. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic benefits and safety profile.

Comparison with Similar Compounds

    4-Bromo-2-nitrobenzaldehyde: Similar structure but with a nitro group instead of a phenoxy group.

    4-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group.

    4-Bromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a phenoxy group.

Comparison:

    4-Bromo-2-phenoxybenzaldehyde: is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. The phenoxy group can enhance its solubility in organic solvents and its ability to participate in various chemical reactions.

    4-Bromo-2-nitrobenzaldehyde: has different electronic properties due to the nitro group, making it more reactive in electrophilic aromatic substitution reactions.

    4-Bromo-2-methoxybenzaldehyde: has a methoxy group, which can act as an electron-donating group, affecting its reactivity and stability.

    4-Bromo-2-chlorobenzaldehyde:

Properties

IUPAC Name

4-bromo-2-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLULRYIBJHDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in a 46% yield from 5-bromo-2-fluoro-benzaldehyde and phenol in a manner similar to that described for the preparation of 5-bromo-phenoxybenzonitrile: 1H NMR (DMSO-d6, 400 MHz) δ 10.32(s, 1H), 7.92(s, 1H), 7.81(d, 1H), 7.46(t, 2H), 7.27(t, 1H), 7.18(d, 2H), 6.90(d, 1H) RP-HPLC (Hypersil HS, 5 μm, 100 A 4.6×250 mm; 25%-100% acetonitrile—0.05 M ammonium acetate over 10 min, 1 ml/min) tr 13.08 min.
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46%

Synthesis routes and methods II

Procedure details

A 250 mL round-bottom flask was purged with and maintained under an inert atmosphere of nitrogen then charged with 4-bromo-2-fluorobenzaldehyde (2.00 g, 9.85 mmol, 1.00 equiv), phenol (0.926 g, 9.84 mmol, 1.00 equiv), potassium carbonate (1.35 g, 9.77 mmol, 0.99 equiv), and N,N-dimethylacetamide (30 mL). The resulting solution stirred for 4 h at 150° C. and then diluted with water (30 mL) and extracted with ethyl acetate (3×20 mL). The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/99) to provide 2.40 g (88% yield) of 4-bromo-2-phenoxybenzaldehyde as a light yellow solid. 1H NMR 400 MHz (CDCl3) δ 10.51 (s, 1H), 7.82 (d, J=8.4 Hz, 1H), 7.41-7.48 (m, 1H), 7.33 (d, J=8.4 Hz, 1H), 7.25-7.29 (m, 1H), 7.12 (d, J=7.6 Hz, 2H), 7.04 (s, 1H). LCMS (ESI, m/z): 277 [M+H]+.
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